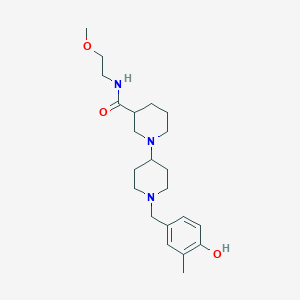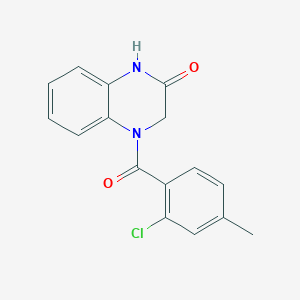![molecular formula C19H21N3O2 B5317675 4-{1-[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}pyridine](/img/structure/B5317675.png)
4-{1-[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{1-[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}pyridine, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PDP is a heterocyclic organic compound that contains a pyridine ring and an imidazole ring. This compound has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of 4-{1-[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme protein kinase C, which is involved in cell growth and survival. This compound has also been shown to inhibit the activity of the signaling pathway known as the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In neurons, this compound has been shown to protect against oxidative stress and improve cognitive function. This compound has also been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
One of the advantages of using 4-{1-[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}pyridine in lab experiments is its potential therapeutic properties. This compound has been shown to have potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another advantage is that this compound is a relatively stable compound that can be synthesized in large quantities. However, one limitation is that this compound is a complex compound that requires specialized equipment and expertise in organic chemistry to synthesize. Another limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to test its efficacy.
将来の方向性
There are several future directions for research on 4-{1-[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}pyridine. One direction is to further investigate its potential use in cancer treatment. Studies could focus on optimizing the synthesis of this compound and testing its efficacy in animal models. Another direction is to investigate its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Studies could focus on understanding the mechanism of action of this compound and developing new compounds based on its structure. Finally, future research could focus on improving the bioavailability and pharmacokinetics of this compound to increase its efficacy in humans.
合成法
The synthesis of 4-{1-[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}pyridine is a complex process that involves several steps. The first step involves the reaction of 2,4-dimethoxybenzylamine with 2-bromoacetophenone to form an intermediate product. The second step involves the reaction of the intermediate product with 2-(pyridin-2-yl)ethan-1-amine to form the final product, this compound. The synthesis of this compound requires specialized equipment and expertise in organic chemistry.
科学的研究の応用
4-{1-[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}pyridine has been studied extensively for its potential therapeutic properties. One of the most promising areas of research is its use in cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In these diseases, this compound has been shown to protect neurons from damage and improve cognitive function.
特性
IUPAC Name |
4-[1-[2-(2,4-dimethoxyphenyl)imidazol-1-yl]propyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-4-17(14-7-9-20-10-8-14)22-12-11-21-19(22)16-6-5-15(23-2)13-18(16)24-3/h5-13,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSIZTJBBAFQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)N2C=CN=C2C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5317604.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide](/img/structure/B5317609.png)
![methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5317625.png)
![2-bromo-4-chloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5317629.png)
![methyl 4-({[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetyl}amino)benzoate](/img/structure/B5317645.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B5317657.png)


![(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)diethylamine](/img/structure/B5317668.png)
![ethyl 7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5317696.png)
![N~4~-[2-chloro-5-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5317703.png)
![4-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5317710.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5317711.png)
![N,5-diethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B5317719.png)